2-(Ethylamino)propanoic acid hydrochloride
Description
2-(Ethylamino)propanoic acid hydrochloride is an ethylamino-substituted propanoic acid derivative, where the ethylamino group (-NHCH₂CH₃) is attached to the second carbon of the propanoic acid backbone (CH₃-CH(NHCH₂CH₃)-COOH·HCl). The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications.
Properties
IUPAC Name |
2-(ethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-6-4(2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJORTVGNUTUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122890-57-7 | |
| Record name | 2-(ethylamino)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylamino)propanoic acid hydrochloride typically involves the reaction of ethylamine with a suitable precursor, such as 2-bromopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C2H5NH2 + BrCH2COOH} \rightarrow \text{C2H5NHCH2COOH} ]
Industrial Production Methods: Industrial production of 2-(Ethylamino)propanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted propanoic acid derivatives.
Scientific Research Applications
2-(Ethylamino)propanoic acid hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The ethylamino group plays a crucial role in binding to the active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogues
2-(Ethylamino)-2-methylpropanoic Acid Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : ~183.6 g/mol (calculated)
- CAS : 1240528-14-6
3-(Ethylamino)-2-methylpropanoic Acid Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₂ (assumed; conflicting evidence reports C₁₄H₁₃ClN₂O₂)
- Molecular Weight : ~179.6 g/mol (calculated)
- CAS : 1240529-23-0
- Key Feature: Ethylamino at position 3 and a methyl group at position 2 may influence stereochemical interactions in biological systems .
Derivatives with Modified Functional Groups
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid Hydrochloride
- Molecular Formula: C₆H₁₁ClF₃NO₂
- Molecular Weight : 221.61 g/mol
- CAS: Not explicitly listed
- Key Feature : The trifluoroethyl group enhances lipophilicity and metabolic stability, making it relevant in fluorinated drug design .
Propanoic Acid, 2-(Aminooxy)-2-methyl-, Hydrochloride
- Molecular Formula: C₄H₁₀ClNO₃
- Molecular Weight : 155.58 g/mol
- CAS : 89766-91-6
- Key Feature: The aminooxy (-ONH₂) group introduces reactivity for conjugation chemistry, useful in prodrug development .
Ester and Amide Derivatives
(R)-Ethyl 2-Amino-3-phenylpropanoate Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO₂
- Molecular Weight : 229.7 g/mol
- CAS : 63060-94-6
- Key Feature : The ester group and phenyl substituent improve membrane permeability, common in peptide synthesis intermediates .
2-(Ethylamino)-N-(propan-2-yl)acetamide Hydrochloride
- Molecular Formula : C₇H₁₇ClN₂O
- Molecular Weight : 180.68 g/mol
- CAS : 1172936-82-1
- Key Feature : Amide formation increases hydrolytic stability, advantageous for sustained-release formulations .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notable Features |
|---|---|---|---|---|
| 2-(Ethylamino)propanoic acid hydrochloride | C₅H₁₂ClNO₂ (inferred) | ~153.6 | Not explicitly listed | Parent compound with ethylamino substitution |
| 2-(Ethylamino)-2-methylpropanoic acid HCl | C₇H₁₄ClNO₂ | ~183.6 | 1240528-14-6 | Increased steric hindrance |
| 3-(Ethylamino)-2-methylpropanoic acid HCl | C₆H₁₂ClNO₂ | ~179.6 | 1240529-23-0 | Altered stereochemical interactions |
| 2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid HCl | C₆H₁₁ClF₃NO₂ | 221.61 | — | Enhanced lipophilicity |
| (R)-Ethyl 2-Amino-3-phenylpropanoate HCl | C₁₁H₁₆ClNO₂ | 229.7 | 63060-94-6 | Improved membrane permeability |
| 2-(Ethylamino)-N-(propan-2-yl)acetamide HCl | C₇H₁₇ClN₂O | 180.68 | 1172936-82-1 | Hydrolytic stability |
Biological Activity
2-(Ethylamino)propanoic acid hydrochloride, also known as ethylamino propanoic acid, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name: 2-(Ethylamino)propanoic acid hydrochloride
- CAS Number: 122890-57-7
- Molecular Formula: C5H12ClN
- Molecular Weight: 137.61 g/mol
Biological Activity Overview
The biological activity of 2-(ethylamino)propanoic acid hydrochloride primarily revolves around its role as a neurotransmitter modulator and its potential therapeutic applications in various medical fields.
- Neurotransmitter Modulation : This compound is believed to interact with glutamate receptors, particularly the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. It may enhance neurotransmission by increasing the availability of glutamate in synaptic clefts.
- Antidepressant Effects : Preliminary studies suggest that compounds similar to 2-(ethylamino)propanoic acid hydrochloride exhibit antidepressant-like effects. This is attributed to their ability to modulate glutamate levels and influence neurotrophic factors such as BDNF (brain-derived neurotrophic factor) .
- Potential Antimicrobial Activity : Some derivatives of amino acids, including those with ethylamino substitutions, have shown promising antibacterial and antifungal properties in vitro. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
In Vitro Studies
A study conducted on various alkaloids indicated that derivatives similar to 2-(ethylamino)propanoic acid hydrochloride demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for effective compounds .
Case Studies
- Antidepressant Efficacy : A clinical trial exploring the effects of glutamate modulators in treatment-resistant depression highlighted the role of compounds like 2-(ethylamino)propanoic acid hydrochloride in enhancing mood and cognitive function through neurochemical pathways .
- Antimicrobial Testing : In a comparative study involving various amino acid derivatives, 2-(ethylamino)propanoic acid hydrochloride was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with inhibition zones measuring up to 24 mm .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
